REACTION_CXSMILES
|
O[CH:2]([N:4]1[CH2:8][CH:7]([CH2:9][CH3:10])[O:6][C:5]1=[O:11])[CH3:3].OS([O-])(=O)=O.[Na+]>>[CH:2]([N:4]1[CH2:8][CH:7]([CH2:9][CH3:10])[O:6][C:5]1=[O:11])=[CH2:3].[CH2:9]([CH:7]1[O:6][C:5](=[O:11])[NH:4][CH2:8]1)[CH3:10] |f:1.2|
|
Name
|
3-(1-hydroxyethyl)-5-ethyl-2-oxazolidinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C)N1C(OC(C1)CC)=O
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is conducted at 260° C. under 40 mm Hg pressure
|
Type
|
CUSTOM
|
Details
|
A dark red liquid (83 g) is collected which
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)N1C(OC(C1)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64.6 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1CNC(O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O[CH:2]([N:4]1[CH2:8][CH:7]([CH2:9][CH3:10])[O:6][C:5]1=[O:11])[CH3:3].OS([O-])(=O)=O.[Na+]>>[CH:2]([N:4]1[CH2:8][CH:7]([CH2:9][CH3:10])[O:6][C:5]1=[O:11])=[CH2:3].[CH2:9]([CH:7]1[O:6][C:5](=[O:11])[NH:4][CH2:8]1)[CH3:10] |f:1.2|
|
Name
|
3-(1-hydroxyethyl)-5-ethyl-2-oxazolidinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C)N1C(OC(C1)CC)=O
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is conducted at 260° C. under 40 mm Hg pressure
|
Type
|
CUSTOM
|
Details
|
A dark red liquid (83 g) is collected which
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)N1C(OC(C1)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64.6 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1CNC(O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |